molecular formula C₂₅H₃₁NO₆ B1140901 Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside CAS No. 65730-02-1

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B1140901
CAS No.: 65730-02-1
M. Wt: 441.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS: 65730-02-1) is a synthetic glycoside derivative extensively utilized in carbohydrate chemistry for modifying complex oligosaccharides. Its structure features:

  • An allyl aglycon at the anomeric (C1) position, enabling click chemistry and selective functionalization .
  • 3,6-di-O-benzyl protecting groups, which enhance solubility in organic solvents and direct regioselectivity during glycosylation .
  • 2-acetamido-2-deoxy substitution, mimicking N-acetylglucosamine (GlcNAc), a critical motif in glycobiology .

This compound is synthesized via oxazoline ring-opening reactions or ferric chloride-catalyzed glycosylation, achieving yields of 70–85% under optimized conditions . It serves as a key intermediate in synthesizing chitobiose derivatives and glycoconjugates for biomedical research .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGROPIGBZKSGI-FXEFVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection Strategies

Regioselective protection of hydroxyl groups is critical to direct benzylation to the 3- and 6-positions. Source describes the use of a benzylidene acetal for temporary protection of the 4,6-diol system. Treatment of triol intermediates with benzaldehyde dimethyl acetal and catalytic camphor-10-sulfonic acid (CSA) in acetonitrile achieves >90% yield of the 4,6-O-benzylidene derivative. This step locks the pyranose ring into a rigid conformation, simplifying subsequent modifications.

Sequential Benzylation

Controlled benzylation is achieved using benzyl bromide under basic conditions. Source reports partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside, yielding a mixture of 3,4-di-O-benzyl, 3,6-di-O-benzyl (major product), and 3,4,6-tri-O-benzyl derivatives. The reaction employs barium oxide (BaO) and barium hydroxide (Ba(OH)₂) in dimethylformamide (DMF) at 60–70°C, favoring 3,6-di-O-benzylation due to steric and electronic effects.

StepReagents/ConditionsYieldKey Intermediate
4,6-O-Benzylidene protectionBenzaldehyde dimethyl acetal, CSA, MeCN, 25°C93%4,6-O-Benzylidene glucopyranoside
3-O-BenzylationBnBr, BaO/Ba(OH)₂, DMF, 60°C85%3-O-Benzyl derivative
6-O-BenzylationBnBr, NaH, THF, 0°C → RT78%3,6-di-O-Benzyl derivative

Optimization of Benzylation Selectivity

Achieving high regioselectivity for 3,6-di-O-benzylation requires careful optimization. Source highlights the role of solvent polarity and base strength. In tetrahydrofuran (THF) with sodium hydride (NaH), benzylation at the 6-position proceeds efficiently after prior 3-O-benzylation, minimizing over-alkylation. The use of NaH ensures deprotonation of the less acidic 6-OH group, while the bulky 3-O-benzyl group directs subsequent benzylation to the 6-position.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance solubility of intermediates but may reduce selectivity. Source demonstrates that switching to THF at 0°C improves 6-O-benzylation yield to 78%, compared to 65% in DMF. Lower temperatures suppress side reactions, such as tri-O-benzylation.

Introduction of the Allyl Group

The allyl group at the anomeric position is introduced early in the synthesis to facilitate later deprotection. Source utilizes allyl glycosides due to their stability under basic conditions and compatibility with palladium-catalyzed deprotection. The allyl group is installed via glycosylation of peracetylated glucosamine derivatives, followed by selective deacetylation.

Glycosylation Conditions

Glycosylation of allyl alcohol with a peracetylated glucosamine donor employs Lewis acids like trimethylsilyl triflate (TMSOTf) in dichloromethane (DCM). This method achieves β-selectivity through neighboring group participation of the 2-acetamido group, yielding the allyl β-D-glucopyranoside in >80% yield.

Deprotection and Final Purification

After benzylation, the benzylidene acetal is cleaved via hydrogenolysis or acidic hydrolysis. Source uses hydrogenolysis with palladium on carbon (Pd/C) under H₂ atmosphere, selectively removing benzyl groups while preserving the allyl moiety. Subsequent purification by column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >95% purity.

Challenges in Purification

The presence of multiple benzyl groups complicates purification. Source reports that recrystallization from methanol/water mixtures effectively removes non-polar impurities, yielding crystalline Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside.

Comparative Analysis of Synthetic Routes

Two primary routes emerge from the literature:

  • Direct Benzylation of Preprotected Glucosamine : Starts with 4,6-O-benzylidene protection, followed by sequential 3- and 6-O-benzylation.

  • Partial Benzylation of Allyl Glucosamine Derivatives : Relies on statistical benzylation of a partially protected intermediate, with the 3,6-di-O-benzyl product isolated as the major isomer.

RouteAdvantagesLimitations
Direct BenzylationHigh regioselectivity, fewer side productsRequires multiple protection/deprotection steps
Partial BenzylationSimplicity, fewer stepsLower overall yield due to mixture formation

Chemical Reactions Analysis

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The major products formed from these reactions include di-N-acetyl-hexa-O-acetylchitobiose and 2-methyl- [4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-1,2-di-deoxy-alpha-D-glucopyrano]- [2,1-d]-2-oxazoline .

Scientific Research Applications

Biological Activities

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside exhibits various biological activities that make it a candidate for further research in pharmacology and biochemistry.

Anticancer Properties : Studies have indicated that compounds similar to Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside can induce apoptosis in cancer cells. For instance, saponins derived from natural sources have shown effectiveness against human epidermoid cancer cells by triggering apoptotic pathways .

Enzyme Inhibition : This compound may also serve as an inhibitor for specific glycosidases, which are enzymes involved in carbohydrate metabolism. Its structural features allow it to interact with enzyme active sites effectively .

Applications in Drug Development

The unique structural properties of Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside enable its use in various drug development applications:

  • Glycosylation Reactions : The compound can act as a glycosyl donor or acceptor in synthetic pathways to create more complex glycosides and oligosaccharides. This is particularly useful in the synthesis of glycoproteins and glycolipids which play crucial roles in cell signaling and immune response .
  • Modification of Carbohydrates : It serves as a versatile building block for the modification of existing carbohydrate structures, allowing for the design of new compounds with tailored biological activities .
  • Drug Delivery Systems : Due to its carbohydrate nature, it can be incorporated into drug delivery systems that target specific cells or tissues based on carbohydrate recognition mechanisms.

Case Studies

Several studies have explored the applications of similar compounds in medicinal chemistry:

Study Focus Findings
Schmidt et al. (2008)Synthesis of β-glucosidesDeveloped a method for synthesizing β-glucosides with potential anticancer properties .
Warren & Jeanloz (1984)Glycosylation mechanismsInvestigated the mechanisms behind glycosylation reactions using derivatives similar to Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside .
Recent ResearchAnticancer activityDemonstrated that saponins derived from related structures induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the synthesis of bacterial and fungal cell walls, thereby preventing their growth and proliferation. In neurodegenerative disorders, it is believed to modulate the activity of enzymes involved in the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer’s and Parkinson’s diseases. Its potential as a cancer cell inhibitor is attributed to its ability to induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name Aglycon Protecting Groups Key Features/Applications CAS Number Molecular Formula MW (g/mol)
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside Allyl 3,6-di-O-benzyl Click chemistry; chitobiose synthesis 65730-02-1 C25H31NO6 441.53
Methyl 2-acetamido-3-O-benzyl-2-deoxy-β-D-glucopyranoside Methyl 3-O-benzyl Acceptor in glycosylation; shorter synthesis route N/A C16H23NO6 325.36
Benzyl 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside Benzyl 3,4,6-tri-O-benzyl Influenza neuraminidase inhibitor synthesis 4171-69-1 C36H39NO6 581.70
Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside Butyl None Solubility studies; enzymatic assays N/A C12H23NO6 277.31
Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside Octyl 3,4,6-tri-O-acetyl Glycosyltransferase substrate studies N/A C23H37NO9 471.55

Reactivity and Stereoselectivity

  • Glycosylation Efficiency: The allyl group in the target compound facilitates β-selectivity (70–80% β-glycoside yield) when used as a donor in ferric chloride-catalyzed reactions . In contrast, its α-anomer (Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside) exhibits poor stereoselectivity (α:β ratio 1:2), limiting its utility in controlled syntheses . Benzyl analogs (e.g., Benzyl 2-acetamido-3,4,6-tri-O-benzyl-β-D-glucopyranoside) show superior β-selectivity (>90%) due to steric hindrance from multiple benzyl groups .
  • Protecting Group Influence: 3,6-di-O-benzyl protection in the target compound directs glycosylation to the C4 position, whereas 3,4,6-tri-O-benzyl analogs block C2/C3 reactivity . Acetylated derivatives (e.g., Octyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside) are prone to hydrolysis but serve as stable enzyme substrates .

Key Research Findings

Loss of Stereoselectivity in α-Anomer: The α-anomer of the target compound results in mixed α/β products (1:2 ratio) under ferric chloride catalysis, attributed to competing SN1/SN2 mechanisms .

β-Selectivity with Modified Acceptors: When paired with galactoside or glucoside acceptors, the β-anomer achieves >85% β-linkage efficiency, critical for synthesizing biologically relevant oligosaccharides .

Cost and Accessibility : The allyl derivative is commercially available at €470–2,249 per 10–100 mg, whereas benzyl and octyl analogs are often custom-synthesized, increasing research costs .

Biological Activity

Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a controlled partial benzylation process of allyl 2-acetamido-3-O-benzyl-2-deoxy-α-D-glucopyranoside. This results in a mixture of derivatives, primarily the 3,6-di-O-benzyl form. Subsequent reactions involve condensation with oxazolines to yield disaccharides and further transformations to produce various glycosylated compounds .

Biological Activity

Antimicrobial Properties
Research indicates that derivatives of 2-acetamido sugars exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the sugar backbone can enhance the efficacy against various bacterial strains. The specific activity of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside has not been extensively documented, but related compounds demonstrate promising results in inhibiting bacterial growth.

Enzyme Inhibition
Compounds similar to allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside have been studied for their ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. By acting as competitive inhibitors, these compounds can potentially modulate metabolic pathways and influence cellular processes .

Case Studies and Research Findings

  • Antimicrobial Efficacy
    A study conducted on various glycosylated compounds demonstrated that modifications at the C3 and C6 positions could significantly enhance antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that allyl derivatives could serve as lead compounds for antibiotic development .
  • Glycosidase Inhibition
    Research published in the Journal of Organic Chemistry highlighted the inhibitory effects of sugar derivatives on α-glycosidases. The study found that specific structural features, such as the presence of benzyl groups, increased binding affinity to the enzyme active sites, thus enhancing inhibition rates .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli ,
Enzyme InhibitionCompetitive inhibition of glycosidases
Metabolic ModulationPotential modulation of carbohydrate metabolism ,

Q & A

Basic: What is the standard synthetic route for Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside, and what yields are typically achieved?

Methodological Answer:
The compound is synthesized via selective allylation of a benzyl-protected glucosamine precursor. A representative procedure involves:

Starting Material : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (15 g, 37.5 mmol) dissolved in DMF.

Reagents : Barium oxide (25 g), barium hydroxide octahydrate (7.5 g), and allyl bromide (6.25 mL) under stirring at room temperature for 20 min.

Workup : Pyridine (200 mL) is added to precipitate excess barium oxide. The product is crystallized from methanol-pyridine-water.

Yield : 95% (15.85 g), with mp 255–256°C and [α]²⁰D +125° (c 1.0, pyridine) .
Key Data :

  • Protection Strategy : Benzyl and benzylidene groups ensure regioselective allylation at the C3 position.
  • Spectroscopic Confirmation : IR shows NH (3340 cm⁻¹) and amide (1660, 1570 cm⁻¹) stretches; NMR confirms allyl group integration .

Basic: How do the benzyl and allyl protecting groups influence glycosylation reactivity in this compound?

Methodological Answer:

  • Benzyl Groups (C3, C6) : Provide steric and electronic stabilization, preventing undesired side reactions. They are stable under acidic/basic conditions and removable via hydrogenolysis .
  • Allyl Group (C3) : Acts as a temporary protecting group, enabling selective deprotection under mild conditions (e.g., Pd⁰ catalysis) for subsequent glycosylation at C4 or C6 .
    Experimental Design :
  • Glycosylation Efficiency : The allyl group allows high-yield (85–95%) coupling with glycosyl acceptors like GlcNAc derivatives.
  • Case Study : Transglycosylation with β-N-acetylhexosaminidase from Talaromyces flavus achieved 52% disaccharide yield using optimized donor-acceptor ratios (75 mM donor, 300 mM acceptor) .

Advanced: How can conflicting NMR data for diastereomers of this compound be resolved during structural validation?

Methodological Answer:

  • NMR Strategies :
    • ¹H-¹H COSY/TOCSY : Assign spin systems for sugar rings and allyl protons.
    • HSQC/HMBC : Correlate anomeric protons (δ 4.8–5.2 ppm) with adjacent carbons to confirm β-configuration.
    • NOESY : Detect spatial proximity between benzyl/allyl groups and the glucopyranoside core.
  • Case Study : Diastereomers of allyl-protected glucosaminides (e.g., compounds 138 and 139) were distinguished via NOE interactions between the allyl group and C2-acetamido protons .
    Data Interpretation :
  • Key Peaks : Allyl protons appear as a triplet (δ 5.8–6.0 ppm, J = 10–12 Hz) and doublets (δ 4.8–5.2 ppm) for anomeric protons .

Advanced: What enzymatic assays are suitable for evaluating this compound as a glycosyl donor or acceptor?

Methodological Answer:

  • Substrate Screening :
    • Hydrolysis Assays : Test β-N-acetylhexosaminidase activity using 4-deoxy-glycoside derivatives. Fungal enzymes (e.g., Penicillium spp.) hydrolyze 4-deoxy substrates at 85% efficiency relative to native GlcNAc derivatives .
    • Transglycosylation : Optimize donor (75 mM), acceptor (300 mM GlcNAc), and enzyme (β-N-acetylhexosaminidase) at 35°C for 5–6 h. Monitor via TLC and isolate products with size-exclusion chromatography .
  • Kinetic Analysis : Calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots. For example, compound 1 showed Km=0.8mMK_m = 0.8 \, \text{mM} with Talaromyces flavus .

Advanced: How can low yields in glycosylation reactions involving this compound be troubleshooted?

Methodological Answer:

  • Common Issues :
    • Incomplete Deprotection : Ensure allyl groups are fully removed using Pd(PPh₃)₄ in THF/MeOH (1:1) .
    • Steric Hindrance : Use bulky promoters (e.g., NIS/TfOH) to enhance reactivity of the glycosyl donor.
    • Solvent Optimization : Switch to anhydrous DCM or toluene for improved donor activation.
  • Case Study : Allyl deprotection followed by benzoylation with N-benzoylimidazole in dioxane increased glycosylation yields from 60% to 88% .

Advanced: What computational tools validate the interaction of this compound with glycosidases or glycosyltransferases?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding in fungal β-N-acetylhexosaminidase active sites.
    • Key Interactions : Hydrogen bonds between C2-acetamido and enzyme catalytic residues (e.g., Asp-314, Glu-316 in A. oryzae) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the enzyme-substrate complex.
    Validation Metrics :
  • RMSD : <2.0 Å indicates stable binding.
  • Binding Energy : ΔG ≤ −8.0 kcal/mol correlates with high hydrolysis rates (e.g., −9.2 kcal/mol for compound 1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.